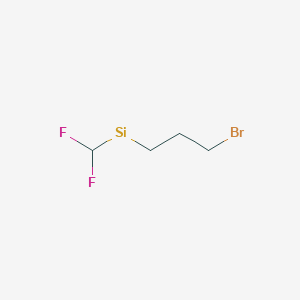
CID 78068918
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78068918” is a small molecule drug developed by Circle Pharma Inc. It is known for its dual inhibition of cyclin A and cyclin B, which are crucial proteins involved in cell cycle regulation. This compound is currently in phase 1 clinical trials for the treatment of various cancers, including lung cancer, breast cancer, and neuroendocrine tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068918 involves the formation of a macrocyclic structure that selectively inhibits the interaction between cyclin A and cyclin B. The synthetic route typically includes the following steps:
Formation of the Macrocycle: The initial step involves the cyclization of a linear precursor to form the macrocyclic core.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.
Continuous Flow Chemistry: For improved efficiency and scalability, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78068918 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific functional groups with others to enhance activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups that can potentially enhance its biological activity and selectivity.
Scientific Research Applications
CID 78068918 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of cyclin A and cyclin B in cell cycle regulation.
Biology: The compound is employed in biological assays to investigate its effects on cell proliferation and apoptosis.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, including lung cancer, breast cancer, and neuroendocrine tumors
Industry: The compound’s unique properties make it a valuable candidate for the development of new cancer therapies.
Mechanism of Action
CID 78068918 exerts its effects by selectively inhibiting the interaction between cyclin A and cyclin B, which are essential for cell cycle progression. By disrupting this interaction, the compound effectively halts cell proliferation and induces apoptosis in cancer cells. The molecular targets of this compound include cyclin A and cyclin B, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A cyclin-dependent kinase 4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4/6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4/6 inhibitor with a broader range of cancer indications.
Uniqueness
CID 78068918 is unique in its dual inhibition of cyclin A and cyclin B, whereas the similar compounds listed above primarily target cyclin-dependent kinases. This dual inhibition provides a more comprehensive approach to disrupting cell cycle progression and offers potential advantages in treating cancers with high cyclin A and cyclin B expression .
Properties
Molecular Formula |
C4H7BrF2Si |
|---|---|
Molecular Weight |
201.08 g/mol |
InChI |
InChI=1S/C4H7BrF2Si/c5-2-1-3-8-4(6)7/h4H,1-3H2 |
InChI Key |
IPRJOMGNJGFHLS-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si]C(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
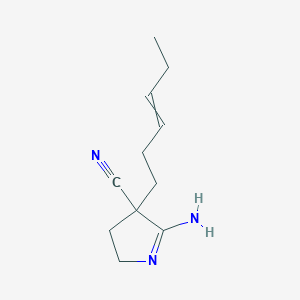
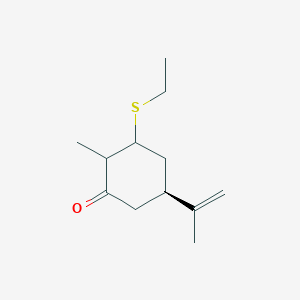
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
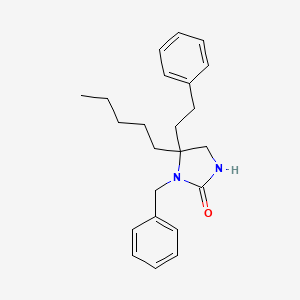
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
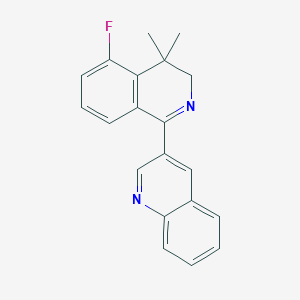
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
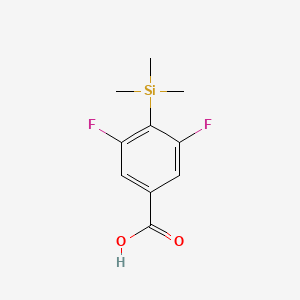
![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
